2-(4-Methoxyphenyl)cyclobutan-1-ol
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Overview
Description
2-(4-Methoxyphenyl)cyclobutan-1-ol is an organic compound with the molecular formula C11H14O2 It is a cyclobutane derivative with a methoxyphenyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction of an olefin with a suitable methoxyphenyl-substituted alkene under photochemical conditions . This reaction typically requires the presence of a photocatalyst and UV light to proceed efficiently.
Another method involves the reduction of 2-(4-Methoxyphenyl)cyclobutan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different cyclobutane derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in an appropriate solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in THF or diethyl ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Scientific Research Applications
2-(4-Methoxyphenyl)cyclobutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and methoxyphenyl moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and engage in hydrophobic interactions with target proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)cyclobutan-1-one: A ketone derivative with similar structural features.
trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol: An amino-substituted cyclobutane derivative.
Uniqueness
2-(4-Methoxyphenyl)cyclobutan-1-ol is unique due to its specific combination of a cyclobutane ring and a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12/h2-5,10-12H,6-7H2,1H3 |
InChI Key |
BQAYWLMATOYQNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC2O |
Origin of Product |
United States |
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